benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
CAS No.:
Cat. No.: VC13830388
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate -](/images/structure/VC13830388.png)
Specification
Molecular Formula | C16H17NO3 |
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Molecular Weight | 271.31 g/mol |
IUPAC Name | benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
Standard InChI | InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1 |
Standard InChI Key | MOFFBMMMWZMROW-GFCCVEGCSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Stereochemistry and Key Functional Groups
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The (1R) configuration denotes the chiral center at the ethyl group adjacent to the carbamate nitrogen.
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Functional groups include:
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A benzyloxycarbonyl (Cbz) protecting group.
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A 4-hydroxyphenyl moiety, contributing potential antioxidant and hydrogen-bonding properties.
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Structural Representations
Synthesis and Optimization
General Synthetic Routes
The synthesis typically involves a two-step process:
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Silylation: Protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) .
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Carbamate Formation: Reaction of the intermediate amine with benzyl chloroformate or ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | TBDMSCl, imidazole, DMF | 85–90% | |
2 | Benzyl chloroformate, TEA, THF | 75–80% |
Catalytic Innovations
Zinc chloride has emerged as an efficient catalyst for carbamate synthesis, achieving yields up to 87% under mild conditions . This method avoids racemization, critical for preserving the (1R) configuration.
Analytical Characterization
Chromatographic Data
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HPLC Lipophilicity: Log (measured via RP-HPLC), indicating moderate hydrophobicity .
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Retention Time: 12.3 min (C18 column, acetonitrile/water gradient) .
Table 2: NMR Spectral Assignments (400 MHz, CDCl₃)
Signal (δ, ppm) | Assignment |
---|---|
7.25–7.35 | Benzyl aromatic protons |
6.75–6.85 | 4-Hydroxyphenyl protons |
5.10 (s, 2H) | Benzyl CH₂ |
3.40–3.60 | Ethyl CH₂N |
1.80–2.00 | Ethyl CH₃ |
Key Observations:
Biological Activity and Mechanism
Antioxidant Properties
The 4-hydroxyphenyl moiety may confer radical-scavenging activity, analogous to phenolic antioxidants (e.g., trolox) .
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